2,5-Dioxopyrrolidin-1-yl pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

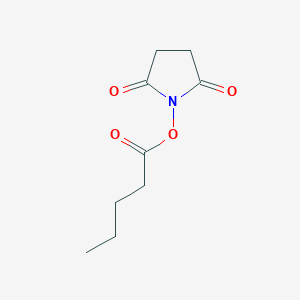

(2,5-dioxopyrrolidin-1-yl) pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLIANXPAARUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-succinimidyl valerate chemical properties and structure

Technical Monograph: N-Succinimidyl Valerate (SVA) in Bioconjugation

Part 1: Executive Technical Overview

N-Succinimidyl Valerate (SVA) represents a critical class of heterobifunctional crosslinkers and PEGylation reagents used to modify proteins, peptides, and nanoparticle surfaces. While often overshadowed by its propionate analogue (SPA), SVA offers a distinct physiochemical profile characterized by enhanced hydrolytic stability and controlled reactivity .

In the context of drug development, "SVA" almost exclusively refers to mPEG-SVA (Methoxy Polyethylene Glycol Succinimidyl Valerate). Unlike "zero-length" crosslinkers, the SVA moiety introduces a 5-carbon aliphatic spacer (valeric acid backbone) between the polymer and the active ester. This structural nuance is not merely cosmetic; it fundamentally alters the kinetics of conjugation, providing a wider processing window for complex biologics that require extended reaction times without rapid reagent degradation.

Part 2: Chemical Architecture & Physiochemical Properties

The "Valerate Effect"

The defining feature of SVA is the pentanoic acid (valerate) linker connecting the PEG chain to the N-hydroxysuccinimide (NHS) ester.

-

Structure: mPEG-O-(CH2)4-CO-NHS

-

Mechanism of Stability: The extended alkyl chain (C4 spacer + carbonyl) increases the hydrophobicity near the ester carbonyl compared to the C2 spacer in Succinimidyl Propionate (SPA) or the C1 spacer in Succinimidyl Acetate/Carboxymethyl (SCM).

-

Steric Shielding: The valerate chain provides a "hydrophobic shield" that retards the attack of water molecules (hydrolysis) while remaining accessible to the nucleophilic nitrogen of lysine residues (aminolysis).

Hydrolytic Stability Hierarchy

For a formulation scientist, the choice of linker dictates the stoichiometry and pH of the reaction. SVA is chosen when reaction half-life is paramount.

Table 1: Comparative Hydrolysis Half-Lives of PEG-NHS Esters (pH 8.0, 25°C)

| Reagent Linker | Abbr. | Spacer Length | Hydrolysis | Reactivity Profile |

| Succinimidyl Valerate | SVA | C4 (Pentanoate) | ~33.6 | Slow / High Stability |

| Succinimidyl Carbonate | SC | -O-CO- | ~20.4 | Fast / Moderate Stability |

| Succinimidyl Glutarate | SG | C3 (Glutarate) | ~17.6 | Moderate |

| Succinimidyl Propionate | SPA | C2 (Propionate) | ~16.5 | Moderate / Standard |

| Succinimidyl Succinate | SS | C2 (Succinate) | ~9.8 | Fast / Low Stability |

| Succinimidyl Carboxymethyl | SCM | C1 (Acetate) | ~0.75 | Very Fast / Unstable |

Data synthesized from Laysan Bio and Creative PEGWorks technical repositories [1, 2].

Technical Insight: The SVA linker is approximately 2x more stable than the industry-standard SPA. This makes SVA the reagent of choice for large, sterically hindered proteins where the conjugation reaction requires hours rather than minutes to reach completion.

Part 3: Mechanistic Action & Reaction Topology

The conjugation follows a nucleophilic acyl substitution pathway. The primary amine (e.g., Lysine

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of SVA conjugation. The dashed red line represents the competing hydrolysis pathway which SVA suppresses effectively compared to shorter linkers.

Part 4: Operational Workflow (Protocol)

This protocol is designed for the conjugation of mPEG-SVA (20 kDa) to a globular protein (e.g., IgG or BSA).

Reagent Preparation

-

Buffer: 50 mM Sodium Phosphate or HEPES, pH 8.0.

-

Stock Solution: Dissolve mPEG-SVA in anhydrous DMSO or DMF immediately before use.

-

Concentration: 100 mg/mL.

-

Caution: Do not store aqueous SVA solutions.[6]

-

Conjugation Procedure

-

Protein Equilibration: Buffer exchange protein into pH 8.0 buffer. Final concentration: 2–5 mg/mL.

-

Stoichiometry Calculation:

-

Initiation: Add the PEG-SVA/DMSO stock to the protein solution dropwise with gentle agitation. Ensure solvent volume <10% of total.

-

Incubation:

-

Standard: 3–4 hours at Room Temperature (20–25°C).

-

Alternative: Overnight (12–16h) at 4°C.

-

Validation: Unlike SPA (1 hr), SVA requires extended time to maximize yield due to its stability.

-

-

Quenching: Add 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM to scavenge remaining active esters.

Purification

-

Size Exclusion Chromatography (SEC): Essential to remove non-conjugated PEG and hydrolysis byproducts (mPEG-Valeric Acid).

-

Dialysis: MWCO must be sufficient to retain the conjugate while passing the free PEG (challenging for high MW PEGs).

Part 5: Quality Control & Analytics

To validate the "Self-Validating System" requirement, the following analytical triad is required:

-

TNBS Assay (Trinitrobenzenesulfonic acid):

-

Purpose: Quantify free amines before and after reaction.

-

Target: >80% reduction in free amines indicates high conjugation density.

-

-

RP-HPLC:

-

Purpose: Monitor the shift in retention time. The conjugate will be more hydrophilic (if PEG is small) or elute earlier in SEC.

-

SVA Specific: Look for the "mPEG-Valeric Acid" peak. If this peak is dominant and protein is unmodified, the reagent hydrolyzed before reacting (Check solvent dryness).

-

-

MALDI-TOF MS:

-

Confirm the molecular weight increase corresponding to the PEG addition (+20 kDa intervals).

-

Part 6: Decision Logic for Reagent Selection

When should you choose SVA over other NHS esters?

Figure 2: Decision matrix for selecting SVA based on protein stability and steric constraints.

References

-

Nanocs Inc. (n.d.). Succinimidyl Valeric Acid PEG (mPEG-SVA) Product Guide. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry mechanisms).

Sources

An In-Depth Technical Guide to the Mechanism of Action of NHS-Valerate in Amine Modification

Foreword: The Nuances of Amine Modification in Modern Bioconjugation

In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules remains a cornerstone technique. Its prevalence is a testament to the accessibility of lysine residues and N-termini on the surface of these macromolecules. Among the arsenal of amine-reactive reagents, N-hydroxysuccinimide (NHS) esters have established themselves as a gold standard due to their high reactivity and the formation of stable amide bonds under physiological conditions.[]

This guide delves into the specific mechanism and application of a particular class of NHS esters: those bearing a valerate linker. While the fundamental chemistry of the NHS ester is well-understood, the role of the linker—the molecular spacer between the reactive group and the molecule to be conjugated—is often a critical but overlooked determinant of a bioconjugation's success. Here, we will dissect the mechanism of action of NHS-valerate, exploring not only the core amine-acylating reaction but also the subtle yet significant influence of the five-carbon valerate chain on the reaction kinetics, stability, and the physicochemical properties of the resulting conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond a superficial understanding of bioconjugation to a more nuanced, field-proven perspective that empowers rational design and troubleshooting in their experimental workflows.

I. The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[] The process can be dissected into two key steps:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of an unprotonated primary amine (-NH₂). This amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This attack forms a transient, high-energy tetrahedral intermediate.[]

-

Amide Bond Formation and Release of NHS: The unstable tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide moiety is an excellent leaving group, and its departure results in the formation of a highly stable and irreversible amide bond between the target molecule and the valerate linker.[] The released N-hydroxysuccinimide is a water-soluble byproduct that can be readily removed during purification.

Caption: Reaction mechanism of NHS-valerate with a primary amine.

II. The Competing Reaction: Hydrolysis of the NHS Ester

A critical factor influencing the efficiency of amine modification is the competing hydrolysis of the NHS ester. In an aqueous environment, water molecules can also act as nucleophiles, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, regenerating the carboxylic acid (valeric acid derivative) and releasing N-hydroxysuccinimide.[2] This hydrolyzed reagent is no longer reactive towards amines, thus reducing the overall yield of the desired conjugate.

The rate of hydrolysis is highly dependent on pH, increasing significantly with rising alkalinity due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[2]

Caption: Competing reactions of NHS-valerate in aqueous solution.

III. The Role of the Valerate Linker: Beyond a Simple Spacer

The valerate linker, a five-carbon alkyl chain, imparts specific physicochemical properties to the NHS ester reagent and the resulting bioconjugate. While direct comparative studies with other short-chain alkyl linkers are not extensively documented in the literature, we can infer its impact based on general principles of organic chemistry and existing data on similar linkers.

A. Enhanced Stability and Reactivity:

There is evidence to suggest that succinimidyl valerate (SVA) linkers, such as those used in mPEG-SVA reagents, offer a favorable balance of reactivity and stability.[3] Compared to NHS esters with shorter linkers (e.g., acetate), the slightly longer and more hydrophobic valerate chain may subtly influence the electronic environment of the carbonyl group, potentially leading to a more stable ester in aqueous solutions while maintaining high reactivity towards primary amines. This can translate to a wider experimental window and more consistent conjugation yields.

B. Modulating Hydrophobicity:

The five-carbon chain of the valerate linker introduces a degree of hydrophobicity.[] This can be advantageous in certain applications. For instance, when conjugating to proteins, a moderately hydrophobic linker may facilitate interactions with hydrophobic pockets on the protein surface, potentially influencing the site of modification. However, excessive hydrophobicity can lead to aggregation of the bioconjugate, a critical consideration in drug development.[5] The valerate linker strikes a balance, offering a modest increase in hydrophobicity without the pronounced aggregation-inducing effects of longer alkyl chains.

C. Impact on Solubility:

The hydrophobicity of the valerate linker can influence the solubility of the NHS ester reagent itself. While many non-sulfonated NHS esters have limited aqueous solubility and require co-solvents like DMSO or DMF, the valerate linker's contribution to this is a key consideration in reaction setup.[2] The final concentration of the organic solvent should be minimized to prevent denaturation of the target biomolecule.

IV. Optimizing the Reaction Conditions: A Practical Guide

The success of an amine modification with NHS-valerate hinges on the careful control of several experimental parameters. The following table summarizes the key factors and their recommended ranges.

| Parameter | Recommended Range | Rationale and Key Considerations |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. Below pH 7.2, the amine is protonated and unreactive. Above pH 8.5, hydrolysis becomes rapid. The optimal pH is often between 8.0 and 8.5.[2][6] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down both the aminolysis and hydrolysis reactions, which can be beneficial for labile proteins or when longer reaction times are desired. Room temperature reactions are typically faster. |

| Buffer Composition | Phosphate, Borate, Bicarbonate/Carbonate, HEPES | Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2] |

| Molar Ratio of NHS-Valerate to Amine | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio depends on the concentration of the target molecule and the desired degree of labeling, and should be determined empirically. |

| Solvent | Anhydrous DMSO or DMF | For NHS-valerate reagents with poor aqueous solubility, a stock solution in a dry, water-miscible organic solvent is prepared and added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[6] |

| Reaction Time | 30 minutes to 2 hours at RT; 2 hours to overnight at 4°C | The optimal reaction time should be determined experimentally and depends on the other reaction parameters. |

V. Experimental Protocol: A Step-by-Step Workflow for Protein Modification

This protocol provides a general framework for the modification of a protein with an NHS-valerate reagent. Optimization will be necessary for specific proteins and applications.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

-

NHS-Valerate Stock Solution: Immediately before use, dissolve the NHS-valerate reagent in anhydrous DMSO or DMF to a concentration of 10-50 mM.

2. Conjugation Reaction:

-

Add the calculated volume of the NHS-valerate stock solution to the protein solution while gently vortexing. The molar ratio will need to be optimized, but a starting point of a 10-fold molar excess of the NHS ester over the protein is common.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight with gentle stirring or rotation.

3. Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted NHS-valerate, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Conjugate:

-

Remove unreacted NHS-valerate, the NHS byproduct, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

5. Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the conjugated molecule has a distinct absorbance), mass spectrometry, or specific assays for the attached molecule.

-

Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.

-

Confirm the preservation of the biological activity of the protein through a relevant functional assay.

Caption: A typical experimental workflow for amine modification.

VI. Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Presence of primary amines in the buffer.- Hydrolysis of the NHS-valerate reagent.- Insufficient molar ratio of NHS-valerate.- Low protein concentration. | - Perform buffer exchange into an amine-free buffer.- Use fresh, anhydrous DMSO/DMF and prepare the NHS-valerate solution immediately before use.- Increase the molar excess of the NHS-valerate reagent.- Concentrate the protein solution (ideally >2 mg/mL). |

| Protein Precipitation/Aggregation | - High concentration of organic solvent.- Over-labeling of the protein.- Protein instability at the reaction pH. | - Keep the final organic solvent concentration below 10%. Add the NHS-valerate solution slowly with gentle mixing.- Reduce the molar ratio of the NHS-valerate to the protein.- Perform the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration, or at 4°C. |

| Loss of Protein Activity | - Modification of critical amine residues in the active site.- Conformational changes due to over-labeling. | - Reduce the molar ratio of the NHS-valerate.- Consider site-specific modification strategies if particular residues need to be preserved. |

VII. Conclusion: A Versatile Tool for Precise Bioconjugation

The use of NHS-valerate for amine modification offers a robust and versatile method for the creation of bioconjugates. A thorough understanding of the underlying reaction mechanism, the competing hydrolysis reaction, and the subtle yet important role of the valerate linker is paramount for achieving reproducible and high-yielding conjugations. By carefully controlling the reaction parameters and following a well-defined experimental workflow, researchers can harness the power of this chemistry to advance their work in basic research, diagnostics, and therapeutic development. The valerate linker, with its favorable balance of stability, reactivity, and hydrophobicity, represents a valuable tool in the ever-expanding bioconjugation toolbox.

References

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. [Link]

-

Succinimidyl valeric acid PEG, mPEG-SVA - Nanocs Inc. [Link]

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. [Link]

-

Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry - ACS Publications. [Link]

-

Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. [Link]

-

NHS ester labeling of amino biomolecules. [Link]

-

Linkers for ADCs - NJ Bio, Inc. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

-

One‐Pot Construction of NHS‐Activated Magnetic Particles for Chemoselective Capture of Carboxyl Metabolites - PMC. [Link]

-

Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF - ResearchGate. [Link]

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester - MySkinRecipes. [Link]

-

Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed. [Link]

-

Synthesis of succinimides - Organic Chemistry Portal. [Link]

-

NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC. [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - ResearchGate. [Link]

-

Bioconjugates: Examples & Applications - Single Use Support. [Link]

-

Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes - PMC. [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. [Link]

-

NHS-mediated QDs-peptide/protein conjugation and its application for cell labeling. [Link]

-

Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed. [Link]

-

Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

-

Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed. [Link]

Sources

Precision Bioconjugation: A Technical Review of N-Succinimidyl Ester Chemistry

Executive Summary

In the landscape of bioconjugation, N-hydroxysuccinimide (NHS) esters represent the "gold standard" for amine-targeted modification due to their high selectivity for primary amines and physiological compatibility.[1][2] However, the simplicity of the reaction often masks the complexity of the underlying kinetics. This guide synthesizes current literature and field-proven methodologies to optimize NHS-ester workflows, specifically addressing the competitive kinetics of aminolysis versus hydrolysis.

Part 1: Mechanistic Foundations

The utility of NHS esters relies on a nucleophilic acyl substitution reaction.[3][4] The ester group is an "activated" carboxylate, designed to be a good leaving group.

The Kinetic Competition

The reaction is a race between two pathways:

-

Aminolysis (Desired): A primary amine (Lysine

-amine or N-terminal -

Hydrolysis (Parasitic): Water attacks the carbonyl, cleaving the ester back to the original carboxylic acid, rendering the reagent inert.

Literature Insight: According to kinetic studies, the half-life (

Visualization: Reaction Pathway

The following diagram illustrates the bifurcation between the productive conjugation and the destructive hydrolysis pathway.

Figure 1: The competitive kinetic pathways of NHS-ester chemistry. High pH accelerates both paths, but hydrolysis rates increase disproportionately above pH 8.6.

Part 2: Strategic Reagent Selection

Selecting the correct NHS variant is not merely about availability; it dictates the solubility profile and membrane permeability of the conjugate.

| Feature | Standard NHS Ester | Sulfo-NHS Ester | PEGylated NHS Ester |

| Solubility | Hydrophobic (Requires DMSO/DMF) | Hydrophilic (Water Soluble) | Amphiphilic |

| Membrane Permeability | Permeable (Intracellular targets) | Impermeable (Cell surface targets) | Variable |

| Charge | Neutral | Negative (Sulfonate group) | Neutral |

| Primary Use Case | Fluorescent labeling, internal crosslinking | Cell-surface labeling, hydrophilicity preservation | Increasing solubility of hydrophobic drugs (ADCs) |

| Cost | Low | High | Very High |

Part 3: Critical Parameters & Optimization

The pH "Sweet Spot"

-

Mechanism: Primary amines must be deprotonated (nucleophilic) to react. The pKa of a Lysine

-amine is ~10.5. At pH 7.0, most lysines are protonated ( -

The Dilemma: Raising pH increases amine nucleophilicity but drastically shortens reagent half-life.

-

Optimal Window: pH 7.2 – 8.5 .[4]

Buffer Incompatibility

CRITICAL: Never use primary amine buffers.

-

Forbidden: Tris (Tris(hydroxymethyl)aminomethane), Glycine, Imidazole. These act as scavenger nucleophiles and will consume your reagent immediately.

-

Allowed: PBS, HEPES, Bicarbonate, Borate, MOPS.

Solvent Handling

NHS esters are moisture-sensitive.[9]

-

Store desiccated at -20°C.

-

Equilibrate the vial to room temperature before opening to prevent condensation.[9]

-

Use high-quality anhydrous DMSO or DMF. DMF can degrade into amines (fishy smell); if it smells, discard it, as it will neutralize your NHS ester [4].

Part 4: Standardized Protocol (Antibody Labeling)

This workflow assumes the labeling of an IgG antibody with an NHS-Fluorophore.

Workflow Visualization

Figure 2: Operational workflow for NHS-ester conjugation. Note the critical timing between reagent solubilization and mixing.

Step-by-Step Methodology

-

Protein Preparation:

-

Ensure antibody is at 1–10 mg/mL.[1] Lower concentrations lead to poor kinetics (hydrolysis wins).

-

Buffer exchange into 0.1 M Sodium Bicarbonate, pH 8.3 using a Zeba™ spin column or dialysis cassette.

-

-

Calculations:

-

Target a 15–20x molar excess of dye for antibodies.

-

Formula:

-

-

Reagent Activation:

-

Dissolve NHS-dye in anhydrous DMSO to 10 mg/mL. Do not prepare this in advance.

-

-

Conjugation:

-

Add the calculated volume of dye to the antibody solution.

-

Vortex gently immediately.

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

-

Purification:

-

Remove excess free dye using a Sephadex G-25 desalting column (PD-10 or similar).

-

Elute in storage buffer (e.g., PBS pH 7.2).

-

Part 5: Quality Control & Validation

Degree of Labeling (DOL)

Validation is performed via UV-Vis spectroscopy. You must correct for the dye's absorbance at 280nm (the protein absorbance peak).[10]

The Formula:

- : Absorbance of the dye at its max wavelength.[10]

-

: Correction Factor (

- : Extinction coefficient of the dye.

Target DOL:

-

Antibodies: 2–8 dyes per molecule.

-

< 2: Weak signal.

-

8: Precipitation and fluorescence quenching (self-quenching) [5].

-

Part 6: Troubleshooting

| Observation | Root Cause | Corrective Action |

| No/Low Labeling | Hydrolysis of reagent | Ensure reagent was dry/fresh. Check DMSO quality. |

| Buffer incompatibility | Ensure no Tris/Glycine was present in reaction buffer.[4][11] | |

| Low pH | Verify reaction pH is > 7.[7][12]2. | |

| Precipitation | Over-labeling | Reduce molar excess (e.g., drop from 20x to 10x). |

| Hydrophobic dye | Use Sulfo-NHS or PEGylated variants; add <10% DMSO to buffer. | |

| High Background | Free dye remaining | Perform a second desalting step or extensive dialysis. |

References

-

BenchChem. (2025).[3][4] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

-

Thermo Fisher Scientific. (n.d.).[7] NHS and Sulfo-NHS Instructions. Retrieved from

-

Lumiprobe. (n.d.). NHS Ester Labeling of Amino-Biomolecules. Retrieved from

-

Thermo Fisher Scientific. (n.d.).[7] Amine-Reactive Crosslinker Chemistry. Retrieved from

-

AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator. Retrieved from

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. Sulfo-NHS (N-hydroxysulfosuccinimide), No-Weigh™ Format - FAQs [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dioxopyrrolidin-1-yl pentanoate

Introduction: Strategic Protein Modification with 2,5-Dioxopyrrolidin-1-yl pentanoate

In the landscape of bioconjugation, the covalent modification of proteins is a cornerstone for elucidating biological function, developing targeted therapeutics, and creating sensitive diagnostic reagents. N-hydroxysuccinimide (NHS) esters are a prominent class of amine-reactive chemical tools utilized for these purposes.[1][2] This document provides a detailed guide to the use of this compound, also known as succinimidyl valerate (SVA), for the labeling of proteins. This reagent features a five-carbon (pentanoate) chain, which imparts a moderate degree of hydrophobicity. This characteristic can be advantageous for applications requiring enhanced membrane permeability or specific interactions, setting it apart from shorter-chain NHS esters.

The fundamental principle of this chemistry lies in the reaction of the NHS ester with primary amines, predominantly the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain.[3] This reaction, which proceeds optimally under slightly alkaline conditions (pH 7.2-8.5), results in the formation of a stable and irreversible amide bond, covalently linking the pentanoate moiety to the protein.[3][4]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the labeling protocol, from reagent preparation to the characterization of the final conjugate. The causality behind each experimental step is explained to empower the user to optimize the protocol for their specific protein of interest and desired application.

Chemical Properties and Reagent Handling

This compound is an ester of pentanoic acid and N-hydroxysuccinimide.

| Property | Value | Source |

| Molecular Formula | C9H13NO4 | [5] |

| Molecular Weight | 199.20 g/mol | [5] |

| Synonyms | Succinimidyl valerate, SVA | [5] |

Reagent Preparation and Storage:

This compound is susceptible to hydrolysis, a competing reaction that increases with pH and the presence of water.[4][6] Therefore, proper handling and storage are critical to maintain its reactivity.

-

Storage: Store the solid reagent at -20°C to -80°C, protected from moisture.

-

Stock Solution Preparation: Prepare a stock solution of the NHS ester immediately before use in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7] Ensure the solvent is of high purity and free of amines. Amine-containing contaminants will react with the NHS ester, reducing its effective concentration.

Reaction Mechanism and Workflow

The labeling reaction is a nucleophilic acyl substitution where the deprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Figure 2: General experimental workflow for protein labeling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials and Reagents:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5 [7][8]* Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes [7]* Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the labeling reaction. [9]If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

-

Reagent Preparation:

-

Immediately before initiating the reaction, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL.

-

-

Labeling Reaction:

-

The molar ratio of NHS ester to protein is a critical parameter that determines the degree of labeling. A starting point for optimization is a 10-20 fold molar excess of the NHS ester.

-

To the protein solution, add the calculated volume of the NHS ester stock solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. [7][8]The longer incubation at a lower temperature can help to minimize protein degradation.

-

-

Quenching the Reaction:

-

To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. [4] * Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS ester.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted NHS ester, the hydrolyzed product, and N-hydroxysuccinimide by size-exclusion chromatography or dialysis. [7] * For size-exclusion chromatography, equilibrate the column with PBS or another suitable buffer.

-

Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm. Pool the fractions containing the labeled protein.

-

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL):

The degree of labeling, or the average number of labels per protein molecule, is a crucial parameter to determine. While the pentanoate group itself does not have a distinct absorbance, if it were part of a larger molecule with a chromophore (e.g., a fluorescent dye), the DOL could be determined spectrophotometrically.

For a non-chromophoric label like the pentanoate group alone, the DOL can be assessed using techniques such as:

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the labeled protein. The mass shift compared to the unlabeled protein will indicate the number of attached pentanoate groups.

-

TNBSA Assay: A 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of remaining primary amines after labeling, which can then be compared to the number of primary amines in the unlabeled protein to calculate the DOL.

An ideal DOL for many applications, particularly for antibodies, is between 2 and 10. However, the optimal DOL is application-dependent. Over-labeling can lead to protein aggregation or loss of function.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Suboptimal pH of the reaction buffer.- Presence of primary amine-containing substances in the protein buffer.- Hydrolysis of the NHS ester due to moisture. | - Ensure the reaction buffer pH is between 8.3 and 8.5.<[9]br>- Perform buffer exchange to remove competing amines.<[7]br>- Use anhydrous solvents and prepare the NHS ester solution immediately before use. |

| Protein Precipitation | - High degree of labeling leading to increased hydrophobicity.- Protein instability at the reaction pH. | - Reduce the molar excess of the NHS ester.- Perform the reaction at a lower temperature (4°C).- Screen for optimal protein concentration and buffer conditions. |

| Inconsistent Results | - Inaccurate quantitation of protein or NHS ester.- Poor pH control. | - Accurately determine the concentrations of your reagents.- Use a high-quality buffer within its optimal buffering range. |

Conclusion

The protocol described herein provides a robust starting point for the successful labeling of proteins with this compound. By understanding the underlying chemistry and the critical parameters that influence the reaction, researchers can effectively modify their proteins of interest for a wide range of applications. The introduction of the pentanoate moiety offers a unique handle for further modifications or for modulating the physicochemical properties of the protein. As with any bioconjugation reaction, empirical optimization is key to achieving the desired outcome.

References

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

-

Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of the American Chemical Society. [Link]

-

This compound. PubChem. [Link]

-

Degree of labeling (DOL) step by step. Abberior Instruments. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Protein purification. Wikipedia. [Link]

-

Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

-

Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC - NIH. [Link]

-

Degree of Labeling Explanation. Spectra. [Link]

Sources

- 1. m-PEG-Succinimidyl Valerate, MW 5,000 | BroadPharm [broadpharm.com]

- 2. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. laysanbio.com [laysanbio.com]

- 4. laysanbio.com [laysanbio.com]

- 5. This compound | C9H13NO4 | CID 13896427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laysanbio.com [laysanbio.com]

- 7. biotium.com [biotium.com]

- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Succinimidyl Valerate for Advanced Peptide Conjugation

Introduction: The Strategic Role of N-Succinimidyl Valerate in Peptide Bioconjugation

In the landscape of modern drug development and proteomics, the covalent modification of peptides is a cornerstone technique for enhancing therapeutic efficacy, enabling targeted delivery, and elucidating biological function. The choice of crosslinking reagent is a critical determinant of the resulting conjugate's stability, functionality, and overall performance. N-Succinimidyl valerate (SVA) has emerged as a highly effective amine-reactive crosslinker for peptide conjugation. Structurally, it comprises an N-hydroxysuccinimide (NHS) ester, which provides reactivity towards primary amines, and a five-carbon valerate (pentanoate) spacer arm. This aliphatic chain is of particular significance, offering a balance between increased stability of the NHS ester compared to shorter-chain analogs and sufficient length to mitigate steric hindrance during conjugation, without introducing excessive hydrophobicity.[1]

This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for the use of N-succinimidyl valerate in peptide conjugation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile crosslinker for the creation of well-defined and functional peptide bioconjugates.

The Chemistry of Conjugation: Mechanism of Action

The conjugation of N-succinimidyl valerate to a peptide is a nucleophilic acyl substitution reaction. The primary amino groups on a peptide, namely the N-terminal α-amine and the ε-amine of lysine residues, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity and reaction rate.[3] However, at higher pH values, the competing hydrolysis of the NHS ester also accelerates. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency while minimizing the degradation of the crosslinker.[3]

Figure 1: Reaction mechanism of N-succinimidyl valerate with a peptide's primary amine.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for a typical peptide conjugation experiment using N-succinimidyl valerate.

Figure 2: General experimental workflow for peptide conjugation with N-succinimidyl valerate.

Detailed Protocol for Peptide Conjugation

This protocol provides a detailed methodology for the conjugation of a payload to a peptide containing primary amines using N-succinimidyl valerate.

Materials and Reagents

-

Peptide of Interest: With at least one primary amine (N-terminus or lysine residue).

-

N-Succinimidyl Valerate (SVA): High purity.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving SVA.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 7.2-8.0). Crucially, avoid buffers containing primary amines such as Tris. [3]

-

Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine.

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).

-

Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and Analytical HPLC system.

Reagent Preparation

-

Peptide Solution:

-

Dissolve the peptide in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.

-

If the peptide is in a different buffer, perform a buffer exchange using dialysis or a suitable spin column.

-

-

N-Succinimidyl Valerate (SVA) Stock Solution:

-

Allow the vial of SVA to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10-20 mM stock solution of SVA in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

-

Note: SVA is susceptible to hydrolysis, so the stock solution should be prepared fresh and used promptly.

-

Conjugation Reaction

-

Molar Ratio Calculation:

-

Determine the desired molar ratio of SVA to the peptide. A 5- to 20-fold molar excess of SVA is a common starting point. This may require optimization depending on the peptide's reactivity and the desired degree of labeling.

-

-

Reaction Setup:

-

While gently stirring the peptide solution, add the calculated volume of the SVA stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The lower temperature can be beneficial for sensitive peptides by slowing down both the conjugation and hydrolysis reactions.[4]

-

Quenching the Reaction

-

Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted SVA is neutralized.

Purification and Characterization of the Peptide Conjugate

Proper purification and characterization are essential to ensure the quality and purity of the final peptide conjugate.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptide conjugates.[4]

-

Stationary Phase: C8 or C18 columns are typically used for peptides. The choice may depend on the hydrophobicity of the peptide and the conjugate.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase system.

-

Detection: UV detection at 214 nm and 280 nm is commonly used to monitor the elution of the peptide and conjugate.

Characterization

A combination of analytical techniques should be employed to confirm the identity and purity of the conjugate.

| Analytical Technique | Purpose | Key Parameters to Assess |

| Mass Spectrometry (MS) | To confirm the successful conjugation and determine the molecular weight of the product. | - Expected molecular weight of the conjugate. - Presence of unreacted peptide. - Detection of multiple conjugations (if applicable). |

| Analytical HPLC | To assess the purity of the conjugate and separate it from starting materials and byproducts. | - Retention time shift compared to the unconjugated peptide. - Peak purity analysis. - Quantification of the final product purity. |

Advantages and Considerations of N-Succinimidyl Valerate

The choice of a crosslinker significantly impacts the properties of the resulting bioconjugate. N-Succinimidyl valerate offers several advantages due to its specific chemical structure.

| Feature | Advantage/Consideration | Rationale |

| Amine Reactivity | Highly specific for primary amines (N-terminus and lysine residues), leading to predictable conjugation sites. | The NHS ester chemistry is well-established and provides a reliable method for targeting accessible amines on a peptide's surface.[2] |

| Valerate Spacer Arm (C5) | Offers a balance between providing sufficient distance to overcome steric hindrance and not introducing excessive hydrophobicity. This can be crucial for maintaining the peptide's native conformation and biological activity.[1] | Longer spacer arms can allow the conjugated molecule to interact more freely with its target, while very long or bulky spacers might negatively impact solubility or introduce unwanted pharmacokinetic properties.[5][6] |

| Stability | The NHS ester of valeric acid has a longer hydrolysis half-life compared to shorter-chain analogs like succinimidyl acetate, allowing for a wider reaction window. | This increased stability provides more flexibility in reaction setup and can lead to higher conjugation yields, especially in dilute solutions. |

| Hydrophobicity | The five-carbon alkyl chain introduces a moderate level of hydrophobicity. | This can influence the solubility of the final conjugate. For highly hydrophobic peptides, a more hydrophilic spacer might be considered. Conversely, for some applications, a slight increase in hydrophobicity can be beneficial.[7][8] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | - Hydrolysis of SVA: Stock solution not fresh; reaction pH too high. - Inactive Peptide: Primary amines are not accessible or are protonated. - Presence of Competing Amines: Reaction buffer contains Tris or other primary amines. | - Prepare SVA stock solution immediately before use. - Optimize reaction pH (start at 7.5 and increase gradually). - Ensure the use of an amine-free buffer. - Increase the molar excess of SVA. |

| Low Purity of Final Product | - Incomplete Reaction: Insufficient incubation time or molar excess of SVA. - Inefficient Purification: Incorrect HPLC column or gradient. | - Increase the reaction time or temperature (if the peptide is stable). - Optimize the RP-HPLC purification method (e.g., try a different column or a shallower gradient). |

| Precipitation During Reaction | - Poor Solubility: The peptide or the resulting conjugate may have low solubility in the reaction buffer. - High Concentration of Organic Solvent: Too much DMSO/DMF from the SVA stock solution. | - Perform the reaction at a more dilute peptide concentration. - Add a small percentage of a co-solvent (e.g., DMSO, DMF) to the reaction buffer, if compatible with the peptide's stability. |

| Multiple Conjugations | - High Molar Excess of SVA: Leads to labeling of multiple available amines. | - Reduce the molar excess of SVA. - Perform a time-course experiment to find the optimal reaction time for mono-conjugation. |

Conclusion

N-Succinimidyl valerate is a valuable tool in the bioconjugation chemist's toolbox, offering a reliable and efficient means of conjugating molecules to peptides. Its amine-reactive NHS ester and the moderately long valerate spacer arm provide a favorable balance of reactivity, stability, and steric accessibility. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully generate high-quality peptide conjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

-

Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2002). Effect of the spacer arm length in the stabilization of enzymes via multipoint covalent attachment. ResearchGate. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

Sharma, A., Tolbert, T. J., & Kulkarni, A. A. (2019). Effect of Alkyl Length of Peptide–Polymer Amphiphile on Cargo Encapsulation Stability and Pharmacokinetics of 3-Helix Micelles. National Institutes of Health. Retrieved from [Link]

-

Mhidia, R., Vallin, A., Ollivier, N., Blanpain, A., Shi, G., Christiano, R., Johannes, L., & Melnyk, O. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate chemistry, 21(2), 275–285. Retrieved from [Link]

-

Solomon, M., & D'Souza, M. J. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. National Institutes of Health. Retrieved from [Link]

-

Fani, M., Maecke, H. R., & Okarvi, S. M. (2012). The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers. Current pharmaceutical design, 18(8), 1139–1151. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

Frisch, B., Boeckler, C., & Schuber, F. (1996). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes. Bioconjugate chemistry, 7(2), 180–186. Retrieved from [Link]

-

Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

-

Cline, D. J., Panda, J., & Upreti, V. V. (2010). Chain Length Dependence of Antimicrobial Peptide-Fatty Acid Conjugate Activity. Biophysical journal, 98(9), 1937–1946. Retrieved from [Link]

Sources

- 1. Effect of Alkyl Length of Peptide–Polymer Amphiphile on Cargo Encapsulation Stability and Pharmacokinetics of 3-Helix Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 8. Chain length dependence of antimicrobial peptide-fatty acid conjugate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Oligonucleotides with NHS-Valerate

Introduction: The Strategic Covalent Modification of Oligonucleotides

In the landscape of modern molecular biology, diagnostics, and therapeutics, the precise chemical modification of oligonucleotides is a cornerstone technology. The ability to covalently attach functional moieties—such as fluorophores, quenchers, biotin, or even complex proteins—enables a vast array of applications, from real-time PCR probes and next-generation sequencing adapters to sophisticated aptamer-based sensors and targeted therapeutic agents.[1][2] Among the chemical strategies available for this purpose, the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine stands out for its efficiency, selectivity, and the stability of the resulting amide bond.[3][4]

This document provides a comprehensive guide to the theory and practice of labeling amino-modified oligonucleotides using NHS-valerate. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for conjugation and purification, and discuss critical quality control measures to ensure the integrity and functionality of the final conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to master this essential bioconjugation technique.

The Chemistry of NHS Ester-Mediated Labeling: A Tale of Two Nucleophiles

The core of the labeling strategy lies in a nucleophilic acyl substitution reaction.[4] An oligonucleotide, functionalized with a primary aliphatic amine (typically via a C6 amino-linker at the 5' or 3' terminus), serves as the nucleophile.[3][5] This amine attacks the carbonyl carbon of the NHS-valerate ester. This reaction proceeds through a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide (NHS) as a leaving group.[3]

However, this is not the only reaction occurring in the aqueous buffer. Water itself is a nucleophile and can attack the NHS ester in a competing hydrolysis reaction.[4][6][7] This undesirable side reaction yields an unreactive carboxylic acid from the valerate moiety, effectively quenching its ability to react with the oligonucleotide.[8]

The critical determinant in the efficiency of the desired aminolysis versus the competing hydrolysis is pH .[1][8][9]

-

At acidic to neutral pH (below ~7.2): The primary amine on the oligonucleotide is predominantly protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester.[8][10]

-

At alkaline pH (above ~9.0): While the amine is fully deprotonated and highly nucleophilic, the rate of NHS ester hydrolysis increases dramatically. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[6][7]

Therefore, the "sweet spot" for NHS ester conjugations is a slightly alkaline pH range of 7.2 to 8.5 , with an optimal pH often cited between 8.3 and 8.5.[6][9][10] This provides a sufficient concentration of the reactive, deprotonated amine while keeping the rate of hydrolysis manageable.

Visualizing the Reaction Mechanism and Workflow

To better illustrate the process, the following diagrams outline the chemical reaction and the overall experimental workflow.

Caption: Chemical mechanism of NHS-valerate labeling of an amino-oligonucleotide.

Caption: High-level experimental workflow for oligonucleotide labeling.

Detailed Protocols and Methodologies

Part 1: Reagent Preparation and Handling

A. Amino-Modified Oligonucleotide

-

Source and Purity: Begin with a high-quality, purified amino-modified oligonucleotide. The presence of impurities from synthesis, especially residual primary amines like methylamine from certain deprotection procedures (e.g., AMA), can compete with the oligonucleotide for the NHS ester and must be removed.[11] A desalting or HPLC purification step prior to conjugation is highly recommended.[12][13]

-

Quantification: Accurately determine the concentration of the oligonucleotide stock solution using UV-Vis spectroscopy at 260 nm (A260).

-

Dissolution: Dissolve the lyophilized oligonucleotide in a suitable conjugation buffer to a final concentration of 0.3 to 1.0 mM.[14]

B. NHS-Valerate

-

Storage and Handling: NHS esters are highly susceptible to hydrolysis from atmospheric moisture.[14] Store the solid NHS-valerate desiccated at -20°C.[15] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[14]

-

Solvent Choice: NHS-valerate is not readily soluble in aqueous buffers. It must first be dissolved in a dry, water-miscible organic solvent. Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the solvents of choice.[3][6] Ensure the solvent is of high quality and free of amine contaminants.[1]

-

Solution Preparation: Prepare the NHS-valerate solution immediately before use.[8] Storage of NHS esters in solution, even in anhydrous solvent at -20°C, is not recommended for extended periods as their stability is significantly reduced.[15] A typical stock solution concentration is around 10-14 mM.[14]

C. Conjugation Buffer

-

Composition: The buffer must be free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible as they will react with the NHS ester.[6][16]

-

Recommended Buffers:

-

Sodium Bicarbonate/Carbonate Buffer (0.1 M - 0.5 M, pH 8.5-9.0): A commonly used and effective buffer system.[1][11][17]

-

Sodium Borate Buffer (0.05 M - 0.1 M, pH 8.5): Another excellent choice for maintaining a stable alkaline pH.[6][14]

-

HEPES or Phosphate Buffers (0.1 M, pH 7.5-8.5): Also suitable for this reaction.[6]

-

Table 1: Recommended Buffers for NHS Ester Conjugation

| Buffer System | Concentration | Recommended pH | Key Considerations |

| Sodium Bicarbonate/Carbonate | 0.1 M - 0.5 M | 8.5 - 9.0 | Highly effective and widely used.[11][17] |

| Sodium Borate | 0.05 M - 0.1 M | 8.5 | Provides stable pH control.[6][14] |

| HEPES | 0.1 M | 7.5 - 8.5 | Good buffering capacity in this range.[6] |

| Phosphate | 0.1 M | 7.5 - 8.5 | Ensure no primary amine additives are present.[6] |

Part 2: The Conjugation Reaction

This protocol is a starting point and may require optimization depending on the specific oligonucleotide and label.

-

Prepare the Oligonucleotide Solution: In a microcentrifuge tube, dissolve the amino-modified oligonucleotide in the chosen conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to the desired concentration (e.g., 0.5 mM).

-

Prepare the NHS-Valerate Solution: Immediately before starting the reaction, dissolve the NHS-valerate in anhydrous DMSO to a concentration of approximately 10-14 mM.[14]

-

Calculate Molar Excess: A molar excess of the NHS ester is required to drive the reaction to completion and outcompete hydrolysis.[5] A starting point is an 8- to 20-fold molar excess of NHS-valerate over the oligonucleotide.[8][9][17]

-

Expert Insight: The optimal molar ratio can vary. For sterically hindered amines or less reactive NHS esters, a higher excess may be necessary. Conversely, for highly reactive systems, a lower excess can minimize side reactions and simplify purification. Empirical optimization is recommended.

-

-

Initiate the Reaction: Add the calculated volume of the NHS-valerate/DMSO solution to the oligonucleotide solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid potential precipitation of the oligonucleotide.[6]

-

Incubation: Gently vortex the reaction mixture and incubate at room temperature (approx. 25°C) for 1-2 hours.[3][14] If labeling with a photosensitive dye, protect the reaction tube from light by wrapping it in aluminum foil.[14]

-

Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[6][8] This will consume any unreacted NHS ester.

Part 3: Purification of the Oligonucleotide Conjugate

Purification is a critical step to remove unreacted NHS-valerate, the hydrolyzed valeric acid, free NHS, and any unconjugated oligonucleotide.[11][14] The presence of these impurities can interfere with downstream applications, causing high background signals or inaccurate quantification.[14]

Method A: Ethanol Precipitation (A Rapid, Less Complete Method)

Ethanol precipitation is a quick method to remove the majority of small-molecule impurities but is less effective at separating the labeled oligonucleotide from the unlabeled starting material.[14]

-

To the reaction mixture, add 3 M sodium acetate to a final concentration of 0.3 M.

-

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 30 minutes.[13]

-

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[13][14]

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol, centrifuge again, and decant.[13]

-

Briefly air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (The Gold Standard)

RP-HPLC is the preferred method for achieving high-purity oligonucleotide conjugates.[18] It effectively separates the more hydrophobic labeled product from the less hydrophobic unlabeled oligonucleotide and small molecule contaminants.

-

Instrumentation: An HPLC system with a UV detector and a C8 or C18 reverse-phase column is required.[18]

-

Mobile Phases:

-

Procedure: a. Dilute the reaction mixture with Buffer A. b. Inject the sample onto the equilibrated RP-HPLC column. c. Elute the components using a linear gradient of increasing acetonitrile (e.g., 5% to 95% Buffer B over 30 minutes).[18] d. Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum (λmax) of the attached label (if applicable).[18] e. The labeled oligonucleotide conjugate, being more hydrophobic, will typically elute later than the unlabeled oligonucleotide.[18][19]

-

Fraction Collection and Desalting: Collect the peak corresponding to the conjugate. The TEAA buffer must be removed, which can be accomplished by lyophilization (freeze-drying) or by using a desalting column.[12]

Quality Control and Characterization

Post-purification analysis is essential to confirm the success of the conjugation and to determine the purity and identity of the final product.

A. UV-Vis Spectroscopy

-

Purity Assessment: By analyzing the HPLC chromatogram, the relative peak areas at 260 nm can provide an estimate of the purity of the conjugate.[18]

-

Degree of Labeling (DOL) Calculation: For chromophoric labels, the ratio of the absorbance at the label's λmax to the absorbance at 260 nm can be used to calculate the DOL, which is the average number of label molecules per oligonucleotide.[8][18] This requires correcting for the label's absorbance contribution at 260 nm.

B. Mass Spectrometry

-

Identity Confirmation: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the definitive method for confirming the identity of the conjugate.[20][21] It provides a precise mass measurement, allowing for verification of the covalent attachment of the valerate-containing label.

-

Impurity Analysis: MS can also identify impurities, such as unconjugated oligonucleotides, products of side reactions, or incompletely deprotected species.[20][22]

Table 2: Comparison of Purification and QC Methods

| Method | Principle | Advantages | Disadvantages |

| Ethanol Precipitation | Differential solubility | Fast, simple, removes small molecules | Does not separate labeled from unlabeled oligo effectively.[14] |

| RP-HPLC | Hydrophobicity | High resolution, separates labeled/unlabeled, quantitative.[18] | Requires specialized equipment, longer processing time. |

| UV-Vis Spectroscopy | Absorbance | Quick, non-destructive, allows for quantification and DOL calculation.[18] | Indirect purity assessment, less sensitive than MS. |

| Mass Spectrometry | Mass-to-charge ratio | Definitive mass confirmation, high sensitivity, identifies impurities.[20][23] | Requires specialized equipment and expertise. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. pH of conjugation buffer is too low.[10]2. Hydrolysis of NHS-valerate due to moisture or age.[7]3. Presence of competing primary amines in the oligo solution.[11][16]4. Insufficient molar excess of NHS-valerate. | 1. Verify buffer pH is in the 8.0-8.5 range.2. Use fresh, anhydrous DMSO and a new vial of NHS-valerate. Allow reagent to warm to RT before opening.3. Purify the starting oligonucleotide by HPLC or desalting prior to conjugation.4. Increase the molar excess of the NHS ester in the reaction. |

| Precipitation During Reaction | 1. High concentration of organic solvent (DMSO/DMF).2. Low solubility of the oligonucleotide or the conjugate. | 1. Keep the final organic solvent concentration below 10%.2. Perform the reaction at a more dilute concentration. |

| Multiple Peaks in HPLC | 1. Incomplete reaction (unlabeled oligo peak).2. Degradation of oligonucleotide or label.3. Side reactions. | 1. Increase reaction time or molar excess of NHS-valerate.2. Ensure proper handling and storage of reagents. Use nuclease-free techniques.3. Optimize reaction conditions (pH, temperature) to favor the desired reaction. |

| No Conjugate Peak in MS | 1. Labeling reaction failed.2. Issues with MS instrument settings or sample prep. | 1. Review all steps of the conjugation protocol and troubleshoot as above.2. Consult with a mass spectrometry expert to optimize analysis for oligonucleotides, which can be challenging due to their negative charge.[22][24] |

Conclusion: A Robust and Versatile Tool

The conjugation of NHS-valerate to amino-modified oligonucleotides is a powerful and reliable method for creating bespoke molecular tools. By understanding the fundamental chemistry—particularly the competitive interplay between aminolysis and hydrolysis—and by adhering to rigorous protocols for reaction, purification, and characterization, researchers can confidently generate high-quality conjugates. The self-validating nature of a workflow that incorporates HPLC purification and mass spectrometry confirmation ensures that the final product is well-defined, pure, and ready for demanding downstream applications in research, diagnostics, and therapeutic development.

References

-

RP-HPLC Purification of Oligonucleotides. University of Oxford. [Link]

-

High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. [Link]

-

NHS ester labeling of amino moeities. Fürth lab. [Link]

-

HPLC chromatograms showing purification of conjugates. ResearchGate. [Link]

-

GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. Glen Research. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules. [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Troubleshooting Guides. Creative Biolabs. [Link]

-

Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. [Link]

-

Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–siRNA Conjugates for Drug Development. Journal of Medicinal Chemistry. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Comparative Evaluation of Antibody-Oligonucleotide Conjugation Strategies for Multiplexed Imaging Applications. bioRxiv. [Link]

-

Comprehensive quality assessment of antibody-oligonucleotide conjugates. News-Medical.net. [Link]

-

Technical Brief - Labelling Carboxy-Modifiers with Multiple Reporter Molecules. Glen Research. [Link]

-

Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

-

Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. PubMed. [Link]

-

(PDF) Characterization of Therapeutic Oligonucleotides Using Liquid Chromatography with On-line Mass Spectrometry Detection. ResearchGate. [Link]

-

Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021. ePrints Soton. [Link]

-

Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues. PubMed. [Link]

-

A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Anticancer Research. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 17. furthlab.xyz [furthlab.xyz]

- 18. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bachem.com [bachem.com]

- 24. news-medical.net [news-medical.net]

Troubleshooting & Optimization

How to prevent hydrolysis of 2,5-Dioxopyrrolidin-1-yl pentanoate during labeling

Product: 2,5-Dioxopyrrolidin-1-yl pentanoate (NHS-Pentanoate) Application: Amine-reactive labeling (Pentanylation) of proteins and peptides. Issue Category: Hydrolysis Prevention & Reaction Optimization.

Introduction: The Hydrolysis vs. Aminolysis Conflict

You are likely experiencing low labeling efficiency because this compound is an activated NHS ester. In aqueous environments, this molecule faces a binary fate: it either reacts with your target primary amine (forming a stable amide bond) or it reacts with water (hydrolysis), rendering it inert.

The Challenge: Hydrolysis is the thermodynamic inevitability of NHS esters in water. You cannot stop it completely in an aqueous buffer, but you can outcompete it by manipulating three variables: Solvent Integrity , pH Balance , and Amine Concentration .

Mechanistic Pathway

The following diagram illustrates the kinetic competition you must manage. Your goal is to maximize the upper path (Aminolysis) while suppressing the lower path (Hydrolysis).[1]

Caption: Kinetic competition between desirable aminolysis (green) and irreversible hydrolysis (red).

Module 1: Storage & Stock Preparation

Critical Failure Point: The majority of hydrolysis occurs before the experiment begins due to poor storage or "wet" solvents.

Protocol 1: Anhydrous Stock Preparation

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

-

Why: DMF is acceptable but degrades into amines over time, which will scavenge your NHS ester.[2] DMSO is more stable.

-

-

Drying: If your solvent is not certified anhydrous, add 3Å molecular sieves to the solvent bottle 24 hours before use.

-

Dissolution: Dissolve this compound immediately before use.

-

Concentration: Aim for 10–50 mM. Higher concentrations are more stable than dilute ones because the molar ratio of trace water to ester is lower.

-

| Variable | Recommendation | Scientific Rationale |

| Temperature | -20°C (Desiccated) | Arrhenius equation: lower T slows hydrolysis rates significantly. |

| Atmosphere | Nitrogen/Argon | Displaces humid air, preventing moisture absorption during opening. |

| Shelf Life | Use immediately | NHS esters in solution (even DMSO) degrade over weeks due to trace moisture. |

Module 2: Reaction Optimization

Critical Failure Point: Using a buffer with the wrong pH or competing amines.[3]

Protocol 2: The "Goldilocks" Labeling Workflow

This protocol balances reaction speed with ester stability.

-

Buffer Selection:

-

pH Adjustment:

-

High Efficiency (pH 8.3 - 8.5): Reaction is fast (mins), but hydrolysis half-life is short (<10 mins). Use for robust proteins.

-

High Stability (pH 7.2 - 7.5): Reaction is slower (hours), but hydrolysis half-life extends to 4-5 hours.[7] Use for expensive reagents or slow-reacting amines.

-

-

Mixing (The "Pulse" Method):

-

Do not add the aqueous buffer to the NHS ester.

-

Add the NHS/DMSO stock TO the protein solution while vortexing gently.

-

Why: This ensures the NHS ester is immediately surrounded by amines, maximizing the chance of Path A (Aminolysis) before water attacks.

-

Workflow Diagram

Caption: Standard operating procedure ensuring minimal aqueous exposure prior to reaction.

Troubleshooting & FAQs

Q1: My labeling efficiency is consistently low (<10%). What is happening?

Diagnosis: If your protein is not labeled, the NHS ester likely hydrolyzed before it could react.[1] Solution:

-

Check Solvent Water Content: DMSO is hygroscopic. If the bottle has been opened frequently, it contains water. Buy fresh anhydrous DMSO in single-use ampoules.

-

Check pH: If pH < 7.0, the amine on your protein is protonated (

) and cannot react. Raise pH to 8.0. -

Check Buffer: Did you use Tris? If yes, you labeled the buffer, not the protein. Switch to PBS or Bicarbonate.[6]

Q2: Can I store the NHS-pentanoate stock solution in DMSO at -20°C?

Answer: No. While some protocols suggest this, it is risky for quantitative work. Even at -20°C, trace water in DMSO will hydrolyze the ester over time.

-

Best Practice: Weigh out only what you need (or use pre-weighed aliquots) and make the solution fresh every time.

Q3: Why did my protein precipitate after adding the NHS-pentanoate?

Answer: this compound attaches a hydrophobic 5-carbon chain to your protein.

-

Over-labeling: If you attach too many hydrophobic chains, the protein loses solubility (isoelectric precipitation). Reduce the molar excess (e.g., from 20x to 10x).

-

Solvent Shock: If the final DMSO concentration exceeds 10-20%, the protein may denature. Keep organic solvent volume <5% of the total reaction volume.

Q4: How do I stop the reaction precisely?